

# Abivertinib Maleate vs. Osimertinib: A Comparative Guide for EGFR TKI-Resistant NSCLC

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Compound of Interest		
Compound Name:	Abivertinib maleate	
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For researchers and drug development professionals navigating the landscape of non-small cell lung cancer (NSCLC) therapeutics, this guide provides a detailed comparison of **Abivertinib maleate** and the established third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib. The focus is on their efficacy in patients who have developed resistance to first-generation EGFR TKIs, a common clinical challenge primarily driven by the T790M mutation.

#### **Mechanism of Action and Resistance**

Both Abivertinib and Osimertinib are third-generation EGFR TKIs designed to overcome resistance mediated by the T790M "gatekeeper" mutation in the EGFR gene.[1][2] This mutation accounts for 55% to 70% of acquired resistance cases to first-generation TKIs like gefitinib and erlotinib.[2] These third-generation inhibitors irreversibly bind to the mutant EGFR, effectively blocking downstream signaling pathways that promote tumor growth and survival.[1]

While both drugs target T790M, their distinct chemical structures may lead to differences in efficacy and resistance profiles.[4] Resistance to Abivertinib has been associated with the emergence of EGFR tertiary mutations such as C797S and L718V, as well as EGFR amplification and activation of bypass pathways involving MET, BRAF, ROS1, and HER2.[3] Similarly, resistance to Osimertinib also involves the C797S mutation and MET amplification.[5]

#### Comparative Efficacy in T790M-Positive NSCLC



Clinical trials have demonstrated the efficacy of both Abivertinib and Osimertinib in patients with T790M-positive NSCLC who have progressed on first-generation EGFR TKIs. The following tables summarize key efficacy data from pivotal studies.

Efficacy of Abivertinib (Phase 1/2 Study - NCT02330367)		
Metric	Result	
Overall Response Rate (ORR)	56.5% (IRC assessed, median follow-up of 38.8 months)[6]	
Complete Response (CR)	5.3%[6]	
Median Overall Survival (OS)	28.2 months[6]	
Median Progression-Free Survival (PFS)	7.5 months (95% CI, 6.0-8.8)[7][8]	
Disease Control Rate (DCR)	88.0%[7][8]	
Median Duration of Response (DoR)	8.5 months (95% CI, 6.1-9.2)[7][8]	
Efficacy of Osimertinib (AURA Program)		
Metric	Result	
Overall Response Rate (ORR)	57% - 61% (AURA extension and AURA2 trials)	
Median Progression-Free Survival (PFS)	10.1 months (AURA3 trial)[10][11]	
Median Overall Survival (OS)	26.8 months (AURA3 trial)[12]	

## Experimental Protocols Abivertinib Phase 1/2 Study (NCT02330367)

 Patient Population: Patients with a confirmed diagnosis of advanced or unresectable NSCLC harboring an EGFR T790M mutation who had progressed after treatment with a firstgeneration EGFR TKI. Patients were required to have at least one measurable lesion per RECIST v1.1 criteria and an ECOG performance status of 0 or 1.[7]



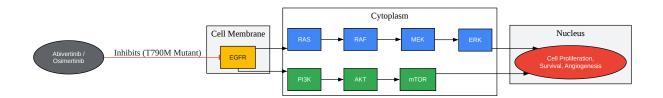
- Dosing Regimen: The recommended Phase 2 dose was 300 mg of Abivertinib administered orally twice daily in 21-day cycles.[7][8]
- Endpoints: The primary endpoint was Overall Response Rate (ORR). Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[6] Safety assessments were conducted every 3 weeks, and efficacy was assessed every 6 weeks.[7]

### Osimertinib AURA Program (AURA extension, AURA2, AURA3)

- Patient Population: Patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on or after prior EGFR TKI therapy.[9]
- Dosing Regimen: Osimertinib was administered at a dose of 80 mg orally once daily.
- Endpoints: The primary endpoint in the single-arm AURA extension and AURA2 trials was ORR as assessed by a blinded independent central review.[9] In the randomized AURA3 trial, the primary endpoint was investigator-assessed PFS.[10]

#### **Signaling Pathway and Clinical Trial Workflow**

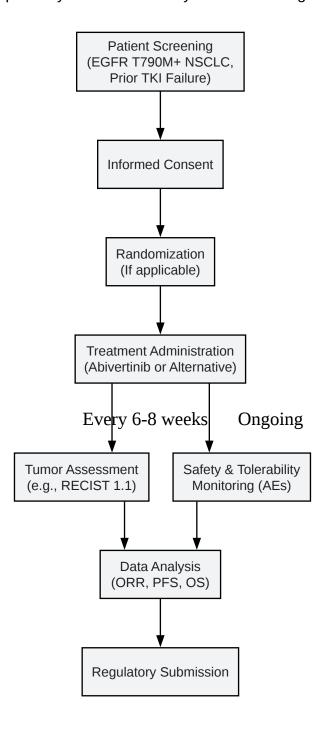
The diagrams below illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for a clinical trial evaluating their efficacy.



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Caption: EGFR signaling pathway and the inhibitory action of third-generation TKIs.



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Caption: A generalized workflow for a clinical trial of a third-generation EGFR TKI.

#### **Adverse Events**



The safety profiles of both drugs are a critical consideration. For Abivertinib, the most common any-grade treatment-related adverse events reported were increased alanine aminotransferase (64.8%), diarrhea (61.2%), increased aspartate aminotransferase (57.3%), and rash (37.0%). [6] Grade 3 or higher treatment-related adverse events were reported in 32.6% of patients.[6] For Osimertinib, common adverse events included diarrhea (42%), rash (41%), dry skin (31%), and nail toxicity (25%).[9] Grade 3 to 4 adverse events occurred in 28% of patients.[9]

#### Conclusion

Both **Abivertinib maleate** and Osimertinib have demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC who are resistant to first-generation TKIs. While Osimertinib is an established standard of care, Abivertinib shows comparable efficacy in terms of response rates and survival, offering a potential alternative. The choice of therapy may depend on various factors, including the specific patient profile, tolerability, and emerging resistance mechanisms. Continued research and head-to-head clinical trials will be crucial to further delineate the comparative effectiveness of these agents.

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